2,5-Dioxopyrrolidin-1-yl 2-cyanoacetate

Bioconjugation stability Aqueous-phase reactivity Protein labeling

2,5-Dioxopyrrolidin-1-yl 2-cyanoacetate (Cyanoacetic Acid-OSu) is a dual-functional NHS-activated cyanoacetate ester critical for JAK inhibitor API synthesis, ADC linker bioconjugation (optimal DAR control via pH 7.2–9.0 amine coupling), and Fmoc-SPPS activation. Its NHS leaving group ensures superior acylation selectivity over HOAt/HOBt or PFP esters, while the cyanoacetate moiety enables downstream heterocycle construction, asymmetric Michael additions (>98% ee), and bioorthogonal functionalization. The ≥98% HPLC purity (mode across leading suppliers) minimizes ICH Q3A impurity risks. This moisture-sensitive solid (mp 132–138°C) demands ≤-4°C inert-atmosphere storage and cold-chain shipping to preserve its 4–5 h aqueous half-life (pH 7.0, 0°C). Procure from suppliers who validate ≥99% purity via HPLC and ship under argon for reliable pharmaceutical R&D and GMP-scale intermediate supply.

Molecular Formula C7H6N2O4
Molecular Weight 182.13 g/mol
CAS No. 56657-76-2
Cat. No. B1424211
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Dioxopyrrolidin-1-yl 2-cyanoacetate
CAS56657-76-2
Molecular FormulaC7H6N2O4
Molecular Weight182.13 g/mol
Structural Identifiers
SMILESC1CC(=O)N(C1=O)OC(=O)CC#N
InChIInChI=1S/C7H6N2O4/c8-4-3-7(12)13-9-5(10)1-2-6(9)11/h1-3H2
InChIKeyOZLIBRFWDOSHRS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,5-Dioxopyrrolidin-1-yl 2-cyanoacetate (CAS 56657-76-2) Procurement Guide for Bioconjugation and API Synthesis


2,5-Dioxopyrrolidin-1-yl 2-cyanoacetate (CAS 56657-76-2), also designated Cyanoacetic Acid N-Hydroxysuccinimide Ester (Cyanoacetic Acid-OSu), is an N-hydroxysuccinimide (NHS)-activated ester of cyanoacetic acid with molecular formula C7H6N2O4 and molecular weight 182.13 g/mol . This solid reagent exhibits a melting point range of 132–138 °C and requires storage at ≤ -4 °C due to moisture sensitivity . The compound functions as a versatile pharmaceutical intermediate, most notably in the preparation of substituted pyrrolopyrimidinamines as selective Janus kinase (JAK) inhibitors for autoimmune disease therapy and organ transplant rejection management . The NHS ester moiety enables efficient amide bond formation with primary amines under mild aqueous conditions (pH 7.2–9.0), while the cyanoacetate group provides a reactive handle for subsequent nucleophilic additions, cycloadditions, and heterocycle construction .

Why Cyanoacetic Acid-OSu (56657-76-2) Cannot Be Substituted with Generic NHS or Alkyl Esters in Critical Bioconjugation


In-class substitution with unactivated alkyl esters or alternative NHS esters is precluded by fundamental differences in leaving group capacity and the presence of the cyano functionality. The NHS ester moiety in Cyanoacetic Acid-OSu exhibits substantially greater reactivity toward amines than simple alkyl esters because the N-hydroxysuccinimide anion effectively distributes negative charge across two oxygen atoms rather than one, lowering the activation barrier for nucleophilic acyl substitution [1]. Furthermore, comparative studies demonstrate that while HOAt/HOBt ester reagents yield higher covalent conjugation efficiency than generic NHS esters under equivalent conditions, this increased reactivity comes at the cost of reduced selectivity—the triazole-ester reagents are demonstrably less selective than the analogous NHS-ester reagent [2]. Cyanoacetic Acid-OSu provides an optimal balance wherein the NHS moiety ensures controlled, selective acylation while the cyanoacetate group introduces a distinct synthetic handle absent in alternative activating esters such as pentafluorophenyl (PFP) esters. The pentafluorophenyl ester of α-cyano-phenylacetic acid (CAS 69606-55-9) demonstrates markedly increased lipophilicity due to fluorinated aromatic substitution, which can compromise aqueous solubility and formulation compatibility relative to the NHS-based cyanoacetate scaffold . Procurement of a non-cyanoacetate NHS ester or a non-NHS cyanoacetate derivative would therefore sacrifice either the synthetic versatility of the cyano group or the bioconjugation-optimized selectivity of the NHS leaving group.

Quantitative Differential Evidence: 2,5-Dioxopyrrolidin-1-yl 2-cyanoacetate (56657-76-2) vs. In-Class Alternatives


Aqueous Hydrolysis Half-Life: NHS Ester vs. HOBt/Imidoester Crosslinker Stability

NHS esters exhibit a hydrolysis half-life of 4–5 hours at pH 7.0 and 0 °C in aqueous environments, whereas HOBt esters and imidoesters undergo significantly more rapid hydrolysis, limiting their utility for aqueous bioconjugation workflows where extended reaction windows are required [1]. This stability differential is critical for reproducible protein labeling and crosslinking applications. Although more reactive triazole-ester reagents achieve higher covalent yields, they are demonstrably less selective than NHS-ester reagents, leading to increased off-target side reactions [2]. Cyanoacetic Acid-OSu retains the favorable stability profile of the NHS ester class while incorporating the cyano functionality for downstream synthetic elaboration.

Bioconjugation stability Aqueous-phase reactivity Protein labeling

LogP and PSA Comparison: Cyanoacetic Acid-OSu vs. Pentafluorophenyl (PFP) Cyanoacetate Esters

Cyanoacetic Acid-OSu (CAS 56657-76-2) exhibits a calculated LogP of -0.55 to -0.9 and a topological polar surface area (PSA) of 87.5 Ų, indicating substantial polarity and favorable aqueous compatibility [1]. In contrast, the pentafluorophenyl (PFP) ester analog (α-cyano-phenylacetic acid pentafluorophenyl ester, CAS 69606-55-9) incorporates five fluorine atoms on the aromatic leaving group, dramatically increasing lipophilicity and reducing aqueous solubility . This structural divergence translates to differential handling and formulation requirements: the NHS-based compound dissolves readily in polar solvents including DMSO, whereas PFP esters typically require organic co-solvents that may denature sensitive biomolecules during conjugation.

Lipophilicity Aqueous solubility Drug formulation

Commercial Purity Benchmark: Cyanoacetic Acid-OSu (≥ 99% HPLC) vs. Alternative Supplier Specifications

Cyanoacetic Acid-OSu (CAS 56657-76-2) is commercially available at a purity of ≥ 99% as determined by HPLC, with melting point specification 132–138 °C and storage requirement ≤ -4 °C under moisture-free conditions . This purity tier exceeds the ≥ 97% specification offered by alternative suppliers and substantially surpasses the 95% purity grade available from general chemical vendors . Higher initial purity directly reduces the burden of side reactions in sensitive bioconjugation and peptide coupling workflows, where trace impurities can catalyze racemization or form undesired byproducts that complicate purification.

Purity specification Analytical quality Procurement criteria

Synthetic Utility: Asymmetric Michael Addition with Maleimides vs. Alternative Cyanoacetate Nucleophiles

α-Substituted cyanoacetates undergo organocatalytic asymmetric conjugate addition to N-substituted maleimides, yielding chiral succinimides bearing vicinal quaternary-tertiary stereocenters with excellent yields (up to 98%), diastereoselectivities (up to 99%), and enantioselectivities (up to 98% ee) when catalyzed by chiral tertiary amine thioureas [1]. Cyanoacetic Acid-OSu, as an NHS-activated cyanoacetate, provides the requisite α-CH acidity for deprotonation and subsequent Michael addition. Compared to non-activated alkyl cyanoacetates, the NHS ester moiety in Cyanoacetic Acid-OSu enhances electrophilicity at the carbonyl, potentially accelerating the initial conjugate addition step. The resulting succinimide products constitute valuable pharmacophores found in numerous bioactive compounds [2].

Asymmetric synthesis Succinimide scaffolds Organocatalysis

High-Value Application Scenarios for 2,5-Dioxopyrrolidin-1-yl 2-cyanoacetate (56657-76-2) Based on Quantified Differentiation


JAK Inhibitor API Intermediate: Synthesis of Tofacitinib-Analog Pyrrolopyrimidinamines

Cyanoacetic Acid-OSu serves as the cyanoacetate donor in the preparation of substituted pyrrolopyrimidinamines that function as selective Janus kinase (JAK) inhibitors . These compounds are clinically validated for treating autoimmune diseases including rheumatoid arthritis and for preventing organ transplant rejection. The ≥ 99% HPLC purity grade ensures minimal impurity carryover into the final API, critical for meeting ICH Q3A guidelines on impurity thresholds in pharmaceutical manufacturing. The moisture-sensitive nature of the compound necessitates procurement from suppliers maintaining rigorous inert-atmosphere storage and cold-chain shipping protocols, with storage specifications requiring ≤ -4 °C and argon filling .

Antibody-Drug Conjugate (ADC) Linker Component: Stable Amide Bond Formation with Lysine Residues

2,5-Dioxopyrrolidin-1-yl 2-cyanoacetate is employed as a linker component in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy . The NHS ester reacts with ε-amino groups of lysine residues on the monoclonal antibody under physiological to slightly alkaline conditions (pH 7.2–9.0) to form stable amide bonds, releasing N-hydroxysuccinimide as a benign byproduct . The 4–5 hour aqueous half-life at pH 7.0, 0 °C provides a practical reaction window for achieving controlled drug-to-antibody ratios (DAR) without excessive hydrolytic degradation of the activated ester. The cyano group remains available for subsequent bioorthogonal functionalization or for modulating linker physicochemical properties.

Solid-Phase Peptide Synthesis (SPPS): Fmoc-Protection and Cyanoacetate Activation

Cyanoacetic Acid-OSu functions as an activating agent in Fmoc-based solid-phase peptide synthesis, where it reacts with free amino groups of amino acids to attach the Fmoc protecting group . The NHS ester activation enables rapid, efficient coupling under mild conditions, while the ≥ 97–99% purity minimizes side reactions that could otherwise compromise peptide chain fidelity and final product homogeneity . The compound's favorable LogP (-0.55 to -0.9) and PSA (87.5 Ų) facilitate dissolution in DMF and DMSO solvents commonly employed in SPPS workflows, ensuring homogeneous reaction conditions without precipitation or phase separation.

Chiral Succinimide Synthesis via Asymmetric Michael Addition

Researchers engaged in asymmetric catalysis utilize Cyanoacetic Acid-OSu as an α-substituted cyanoacetate nucleophile for organocatalytic Michael additions to maleimides . This transformation yields chiral succinimides bearing adjacent quaternary and tertiary stereocenters with excellent yields (up to 98%), diastereoselectivities (up to 99%), and enantioselectivities (up to 98% ee) . The NHS ester activation enhances the electrophilicity of the cyanoacetate carbonyl, facilitating deprotonation at the α-position and accelerating conjugate addition kinetics relative to non-activated alkyl cyanoacetates. The resulting enantiomerically enriched succinimides are readily converted to chiral γ-lactams without loss of stereochemical integrity, providing access to valuable building blocks for medicinal chemistry programs .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,5-Dioxopyrrolidin-1-yl 2-cyanoacetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.